Carpronium chloride monohydrate
Overview
Description
Carpronium chloride monohydrate is a chemical compound known for its vasodilatory properties and its application as a hair growth reagent. It is commonly used in the treatment of alopecia and other hair loss conditions. The compound is recognized for its ability to improve blood circulation in the scalp, thereby promoting hair growth .
Preparation Methods
Carpronium chloride monohydrate is synthesized through the reaction of hexylamine with methyl chloroformate, followed by crystallization to obtain the monohydrate form . The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out under controlled temperature and pressure to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Carpronium chloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Carpronium chloride monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential use in biological assays.
Medicine: this compound is primarily used in the treatment of hair loss conditions like alopecia. .
Industry: The compound is used in the formulation of hair care products and other cosmetic applications.
Mechanism of Action
The primary mechanism of action of carpronium chloride monohydrate involves its vasodilatory effect. The compound acts as a parasympathomimetic agent, leading to the dilation of blood vessels in the scalp. This increased blood flow enhances the delivery of nutrients and oxygen to hair follicles, promoting hair growth . The molecular targets include vascular smooth muscle cells, where the compound induces relaxation and dilation .
Comparison with Similar Compounds
Carpronium chloride monohydrate is often compared with other hair growth stimulants like minoxidil and acetylcholine. While minoxidil also promotes hair growth through vasodilation, this compound is unique in its specific action on microvascular blood flow and its parasympathomimetic properties . Similar compounds include:
Minoxidil: Another vasodilator used for hair growth.
Acetylcholine: A neurotransmitter with vasodilatory effects.
Cepharanthine: Used in the treatment of alopecia.
This compound stands out due to its specific mechanism of action and its effectiveness in promoting hair growth through improved microcirculation .
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;chloride;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCARLCBGJLGMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214949 | |
Record name | Carpronium chloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64675-20-3 | |
Record name | Carpronium chloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064675203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carpronium chloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARPRONIUM CHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4864ASJ91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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